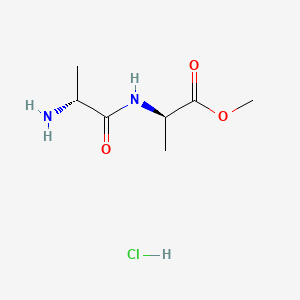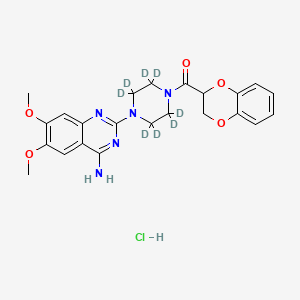![molecular formula C9H19N3O B562721 7-Methoxyhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine CAS No. 100070-76-6](/img/structure/B562721.png)
7-Methoxyhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxyhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine is a nitrogen-containing heterocyclic compound It features a pyrido[1,2-A]pyrazine core, which is a bicyclic structure combining pyridine and pyrazine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxyhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine typically involves cyclization reactions. One common method is the intramolecular cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides using palladium derivatives . This reaction proceeds under mild conditions and provides good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes steps such as amination, cyclization, and purification to achieve high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxyhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
7-Methoxyhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Industry: It is used in the development of pharmaceuticals and other bioactive compounds.
Wirkmechanismus
The mechanism of action of 7-Methoxyhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrrolo and pyrazine ring and exhibit various biological activities.
Imidazo[1,2-a]pyridines: These compounds are valuable scaffolds in organic synthesis and pharmaceutical chemistry.
Uniqueness
7-Methoxyhexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-amine is unique due to its specific structure and the combination of pyridine and pyrazine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in medicinal chemistry .
Eigenschaften
CAS-Nummer |
100070-76-6 |
|---|---|
Molekularformel |
C9H19N3O |
Molekulargewicht |
185.271 |
IUPAC-Name |
7-methoxy-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-amine |
InChI |
InChI=1S/C9H19N3O/c1-13-9-3-2-8-6-12(10)5-4-11(8)7-9/h8-9H,2-7,10H2,1H3 |
InChI-Schlüssel |
WJWJMNVHGUGGQA-UHFFFAOYSA-N |
SMILES |
COC1CCC2CN(CCN2C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(7S,7AS)-7-ethyltetrahydropyrrolo[1,2-c]oxazole-1,3-dione](/img/structure/B562644.png)


![4-Benzo[g]quinoxalin-2-yl-1,2R,3S-Butanetriol](/img/structure/B562648.png)


![Ethyl (4-{2-[(5-methylpyrazine-2-carbonyl)amino]ethyl}benzene-1-sulfonyl)carbamate](/img/structure/B562653.png)




